molecular formula C15H27NO3S B11052276 N-{[4-(propan-2-yl)cyclohexyl]carbonyl}methionine

N-{[4-(propan-2-yl)cyclohexyl]carbonyl}methionine

Cat. No.: B11052276
M. Wt: 301.4 g/mol
InChI Key: PMHXFSMSLUOCPK-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves the reaction of an appropriate cyclohexane derivative (bearing the isopropyl group) with methionine. Specific synthetic routes may vary.

      Industrial Production: Information on large-scale industrial production methods is limited, but it likely involves modifications of existing synthetic pathways.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions can yield derivatives of the compound, such as esters or amides.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its potential biological activities.

      Medicine: May have applications in drug design or as a prodrug.

      Industry: Limited information, but it could find use in specialty chemicals.

  • Mechanism of Action

    • The exact mechanism by which N-{[4-(propan-2-yl)cyclohexyl]carbonyl}methionine exerts its effects remains to be fully elucidated.
    • It likely interacts with specific molecular targets or pathways, possibly related to its carbonyl group or the methionine moiety.
  • Comparison with Similar Compounds

      Similar Compounds: Other acylated amino acids or cyclohexane derivatives.

      Uniqueness: Its specific combination of a cyclohexane ring, isopropyl group, and methionine sets it apart.

    Remember that further research and detailed studies are necessary to fully understand the compound’s properties and applications

    Properties

    Molecular Formula

    C15H27NO3S

    Molecular Weight

    301.4 g/mol

    IUPAC Name

    4-methylsulfanyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]butanoic acid

    InChI

    InChI=1S/C15H27NO3S/c1-10(2)11-4-6-12(7-5-11)14(17)16-13(15(18)19)8-9-20-3/h10-13H,4-9H2,1-3H3,(H,16,17)(H,18,19)

    InChI Key

    PMHXFSMSLUOCPK-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C1CCC(CC1)C(=O)NC(CCSC)C(=O)O

    Origin of Product

    United States

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